Home > Products > Screening Compounds P65327 > N-[2-METHOXY-5-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE
N-[2-METHOXY-5-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE -

N-[2-METHOXY-5-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE

Catalog Number: EVT-4594038
CAS Number:
Molecular Formula: C21H28N4O4S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: Sulfonamides are known to inhibit various enzymes [, ]. The specific target enzyme would depend on the structural features and the cellular environment.
  • Receptor modulation: Similar compounds can act as agonists or antagonists of various receptors [, ]. The presence of aromatic rings and the piperazine moiety in this molecule suggests potential for interaction with G-protein coupled receptors.
Applications
  • Pharmaceutical development: The sulfonamide moiety is found in many drugs targeting diverse therapeutic areas, including antimicrobial agents, diuretics, and anti-inflammatory drugs []. This molecule could serve as a starting point for the development of novel pharmaceuticals.
  • Agrochemical research: Sulfonamides are also widely used as herbicides and fungicides []. This compound could be investigated for its potential as a new agrochemical.
  • Research tool: Structurally similar compounds have been used as research tools to study enzyme activity and receptor function []. This molecule could be employed in similar studies to explore its interaction with specific biological targets.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, also known as 38p, is a potent leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea . It also demonstrates an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs .

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: This compound, along with its p-methoxy analogue, was synthesized and its crystal structure determined by X-ray diffraction to study its structure and hydrogen-bonding patterns .

p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: This compound, along with its p-methyl analogue, was synthesized and its crystal structure determined by X-ray diffraction to study its structure and hydrogen-bonding patterns .

p-bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: This compound was synthesized and its crystal structure was studied by X-ray diffraction to compare its structure and hydrogen-bonding patterns to its p-methyl and p-methoxy analogues .

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: This is a potent and orally active non-peptide bradykinin B1 receptor antagonist. It exhibits an inhibition constant (Ki) of 0.48 nM for the B1 receptor in human fibroblast MRC5 and 0.73 nM for the recombinant human B1 receptor [, ].

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole)

Compound Description: This is an antibacterial drug synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis .

N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl) sulfamoyl] phenyl} sulfamoyl) phenyl] amine

Compound Description: This compound is identified as an impurity in the antibacterial drug Sulfamethizole . It is formed by the reaction of unreacted sulfonyl chloride (4-acetamidobenzenesulfonyl chloride) with Sulfamethizole, followed by alkaline hydrolysis.

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description: This compound is a selective serotonin 2A receptor inverse agonist. It shows high potency at 5-HT2A and 5-HT2C receptors but lacks significant potency for D2 and H1 receptors, which are implicated in the side effects of many antipsychotics .

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a potent and selective orexin 2 receptor (OX2) antagonist [, ]. It exhibits high binding affinity and potently blocks orexin-A-evoked calcium responses at OX2.

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: This compound is a selective orexin 1 receptor (OX1) antagonist . It displays high binding affinity for OX1 and effectively inhibits orexin-A-induced signaling.

methyl 2-hydroxy-2-methoxy acetate

Compound Description: This compound serves as a starting material for the synthesis of both acyclic and cyclic compounds by reacting with different β-amino alcohols .

2-hydroxy-4-methylperhydro-1,4-oxazin-3-one

Compound Description: This cyclic compound is synthesized by reacting methyl 2-hydroxy-2-methoxy acetate with N-methylethanolamine without solvent .

2-hydroxy-4-benzylperhydro-1,4-oxazin-3-one

Compound Description: This cyclic compound is synthesized by reacting methyl 2-hydroxy-2-methoxy acetate with N-benzylethanolamine without solvent .

(2S,5S,6R)-2-hydroxy-4,5-dimethyl-6-phenylperhydro-1,4-oxazin-3-one

Compound Description: This cyclic compound is synthesized by reacting methyl 2-hydroxy-2-methoxy acetate with (1R,2S)-(-)-ephedrine without solvent .

(2S,5S,6S)-2-hydroxy-4,5-dimethyl-6-phenylperhydro-1,4-oxazin-3-one

Compound Description: This cyclic compound is synthesized by reacting methyl 2-hydroxy-2-methoxy acetate with (1S,2S)-(+)-pseudoephedrine without solvent .

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used in the treatment of various blood cancers .

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: This compound is a potential oxidative impurity of Venetoclax, formed during its degradation under oxidative stress conditions . It can be synthesized by oxidizing Venetoclax with m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: This compound is another potential oxidative impurity of Venetoclax, formed during its degradation under oxidative stress conditions . It can be synthesized by heating VNO with water under reflux in a sealed tube for 36 hours.

tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (Compound 1)

Compound Description: This compound is an active anti-malarial agent, exhibiting biological activity against the disease .

(2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (Compound 2)

Compound Description: This compound is a non-active derivative in the context of anti-malarial activity .

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmeäthyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (Compound 3)

Compound Description: This dihydrated salt is an active anti-malarial agent, exhibiting biological activity against the disease .

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, exhibiting a pKB of 8.6 ± 0.07 . It also demonstrates potent antiviral activity against HIV-1.

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor, blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES .

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor, blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES .

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor, blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES .

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor, blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES .

1-(Methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-one (3a)

Compound Description: This compound is a key starting material for the synthesis of various iso-C-nucleoside analogues, including triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines .

1-(Methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)-4-phenyl-but-3-yn-2-one (3b)

Compound Description: This compound is another key starting material for the synthesis of various iso-C-nucleoside analogues, including substituted nicotinonitriles and benz[4,5]imidazo[1,2-a]pyridine-4-carbonitriles .

2-amino-N-benzyl-5-(methyl 3-deoxy-α-D-altropyranosid-3-yl-methyl)pyrazolo[1,5-a]pyrimidine- 3-carboxamide (10)

Compound Description: This compound is an iso-C-nucleoside analogue, synthesized from 3a and a 5-aminopyrazole-4-carboxylic acid derivative .

5-(methyl 2-O-benzyl-3-deoxy-α-D-altropyranosid-3-yl-methyl)[1,2,4]triazolo[1,5-a]pyrimidine (6)

Compound Description: This compound is an iso-C-nucleoside analogue, synthesized from 3a and 3-amino-1H-1,2,4-triazole .

3-acetyl-1,2-dihydro-1-(4-methoxyphenyl)-6-(methyl 2-O-benzyl-3-deoxy-α-D-altropyranosid-3-ylmethyl)- 4-phenylpyridin-2-one (12)

Compound Description: This compound is a substituted nicotinonitrile derivative, synthesized from 3b and 2-cyano-N-(4-methoxyphenyl)acetamide .

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: This compound is an anti-HIV-1 agent that binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein .

Properties

Product Name

N-[2-METHOXY-5-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE

IUPAC Name

N-[2-methoxy-5-[[4-(4-methylpiperazin-1-yl)phenyl]methylsulfamoyl]phenyl]acetamide

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C21H28N4O4S/c1-16(26)23-20-14-19(8-9-21(20)29-3)30(27,28)22-15-17-4-6-18(7-5-17)25-12-10-24(2)11-13-25/h4-9,14,22H,10-13,15H2,1-3H3,(H,23,26)

InChI Key

UVNSTNZOUJXADZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C)OC

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.